molecular formula C13H18O4 B032871 5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester CAS No. 1027079-22-6

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

Cat. No.: B032871
CAS No.: 1027079-22-6
M. Wt: 238.28 g/mol
InChI Key: CAVOKMUYYYORMT-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenoxy)pentanoate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a methyl ester derivative of 5-(4-methoxyphenoxy)pentanoic acid. This compound is often used as an intermediate in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-methoxyphenoxy)pentanoate can be synthesized through the esterification of 5-(4-methoxyphenoxy)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of methyl 5-(4-methoxyphenoxy)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenoxy)pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-(4-methoxyphenoxy)pentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Hydrolysis: 5-(4-methoxyphenoxy)pentanoic acid and methanol.

    Reduction: 5-(4-methoxyphenoxy)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-methoxyphenoxy)pentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-(4-methoxyphenoxy)pentanoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved will vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate:

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate:

Uniqueness

Methyl 5-(4-methoxyphenoxy)pentanoate is unique due to its specific structure, which includes a methoxyphenoxy group attached to a pentanoate backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

methyl 5-(4-methoxyphenoxy)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-15-11-6-8-12(9-7-11)17-10-4-3-5-13(14)16-2/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVOKMUYYYORMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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